N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a novel ureido benzenesulfonamide that incorporates 1,3,5-triazine moieties. This compound is part of a series designed to target human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with various diseases, including cancer. The compound has been synthesized and evaluated for its potential as a therapeutic agent due to its inhibitory activity against hCA isoforms .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with nucleophiles such as dimethylamine and piperidine . The synthesis process is a stepwise nucleophilic substitution of chlorine atoms of cyanuric chloride, leading to the formation of intermediates and final compounds with potent inhibitory effects against hCA isoforms .
Molecular Structure Analysis
The molecular structure of the compound includes a benzenesulfonamide moiety, which is a common feature in hCA inhibitors. The 1,3,5-triazine ring is substituted with dimethylamine and pyrrolidinyl groups, which contribute to the compound's potency and selectivity towards hCA IX . The presence of these substituents is crucial for the interaction with the enzyme's active site.
Chemical Reactions Analysis
The compound's chemical reactivity is primarily associated with its inhibitory action against hCA isoforms. The ureido benzenesulfonamides incorporating triazinyl moieties have been investigated for their ability to inhibit hCA I, II, IX, and XII, with the most significant inhibition observed for the membrane-bound tumor-associated isoform hCA IX . The inhibitory activity is a result of the compound's interaction with the zinc ion in the active site of the enzyme.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, benzenesulfonamides typically exhibit moderate solubility in water and may have varying solubility in organic solvents depending on the nature of their substituents. The compound's inhibitory potency against hCA IX, with Ki values in the sub-nanomolar range, suggests a high affinity for the enzyme, which is a critical chemical property for its potential therapeutic use .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research indicates the utility of benzenesulfonamide derivatives in synthesizing novel triazepines, pyrimidines, and azoles, showcasing their versatility in producing compounds with potential bioactivities (Khodairy et al., 2016)[https://consensus.app/papers/4toluenesulfonamide-building-block-synthesis-novel-khodairy/078cc169486e509288d2db11e7b7e80d/?utm_source=chatgpt]. The incorporation of 1,3,5-triazine and benzenesulfonamide motifs has been demonstrated to contribute to antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities, indicating the potential for therapeutic applications in diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020)[https://consensus.app/papers/sulphonamides-incorporating-135triazine-motifs-show-lolak/1c142e93052a5077b9ebb7a5a456b6bc/?utm_source=chatgpt].
Antimicrobial and Enzyme Inhibition
Further exploration into the structural derivatives of this compound revealed their significant antimicrobial activity against various strains of microbes, underscoring the potential for developing new antimicrobial agents (Desai et al., 2016)[https://consensus.app/papers/synthesis-characterization-activity-novel-desai/1c6b9adaa6f050df8aab20256dd5af69/?utm_source=chatgpt]. Additionally, the role of these compounds in inhibiting carbonic anhydrase IX, a target for anticancer agents, highlights their potential in cancer research, with certain derivatives showing sub-nanomolar inhibitory potency (Lolak et al., 2019)[https://consensus.app/papers/design-synthesis-evaluation-novel-benzenesulfonamides-lolak/656243d846875375be688604ed680524/?utm_source=chatgpt].
Antifungal and Herbicidal Activity
Investigations into novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrate the synthesis approach's efficiency and the resulting compounds' antifungal and herbicidal activities, further expanding the potential applications of such molecules in agriculture and disease management (Khashi et al., 2014)[https://consensus.app/papers/dmapcatalyzed-synthesis-novel-pyrrolo23dpyrimidine-khashi/537efdb48d5e56ddbc1387c0399b7276/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJCRFRIMSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.